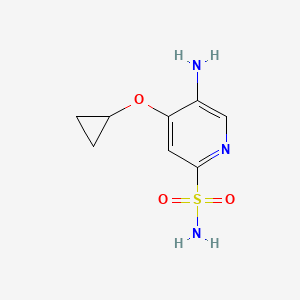![molecular formula C14H19N3O6 B14805464 5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxycarbonyl-piperidin-1-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 5-(4-Ethoxycarbonyl-piperidin-1-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the ethoxycarbonyl group. The pyrimidine ring is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Ethoxycarbonyl-piperidin-1-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-Ethoxycarbonyl-piperidin-1-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. Similar compounds include:
- 5-(4-Ethoxycarbonyl-piperidin-1-yl)pyrazine-2-carboxylic acid
- 5-(4-Ethoxycarbonyl-piperidin-1-yl)pyrazine-2-carboxylic acid derivatives
These compounds share some structural similarities but differ in their specific functional groups and reactivity, leading to different applications and properties .
Properties
Molecular Formula |
C14H19N3O6 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-23-13(21)8-3-5-17(6-4-8)7-9-10(12(19)20)15-14(22)16-11(9)18/h8H,2-7H2,1H3,(H,19,20)(H2,15,16,18,22) |
InChI Key |
OUZYNIYEJKWUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)










![2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B14805440.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)

